molecular formula C10H11ClN2O2S B5703891 S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No. B5703891
M. Wt: 258.73 g/mol
InChI Key: SGFZRDOBSWVQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CCT244747, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate inhibits the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation, survival, and differentiation. By inhibiting the activity of MELK, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its effects on cancer cells, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate is its specificity for MELK. This compound does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, the use of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is limited by its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in vitro and in vivo.

Future Directions

There are several future directions for the study of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the effects of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in animal models of cancer and inflammatory diseases. Finally, the development of more soluble analogs of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate could improve its efficacy in lab experiments and clinical trials.
Conclusion:
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy and the treatment of inflammatory diseases. This compound inhibits the activity of MELK, a protein that is overexpressed in many types of cancer. While the use of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is limited by its low solubility, there are several future directions for the study of this compound, including the investigation of its use in combination with other cancer therapies and the development of more soluble analogs.

Synthesis Methods

The synthesis of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 5-chloro-2-methyl aniline with ethyl chloroformate and potassium thiocyanate. The resulting product is then purified using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its use in cancer therapy, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has also been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

S-[2-(5-chloro-2-methylanilino)-2-oxoethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-6-2-3-7(11)4-8(6)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFZRDOBSWVQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate

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